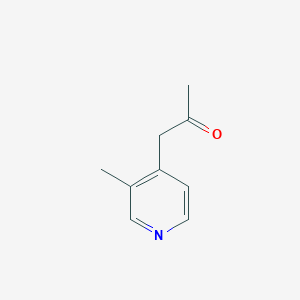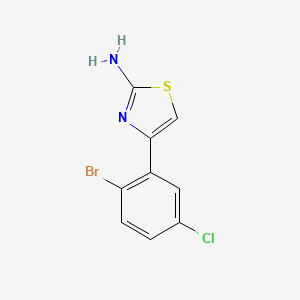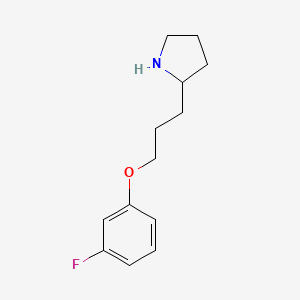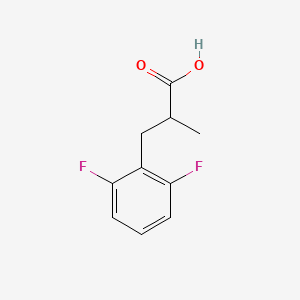
1-(3-Methylpyridin-4-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylpyridin-4-yl)propan-2-one is an organic compound with the molecular formula C9H11NO. It is a derivative of pyridine, characterized by a methyl group at the 3-position and a propan-2-one group at the 4-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Methylpyridin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic addition of the acetone to the pyridine ring, followed by dehydration to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, catalytic hydrogenation of 3-methylpyridine with acetone over a palladium catalyst can be employed to achieve high yields of the product. This method is advantageous due to its mild reaction conditions and high selectivity .
化学反応の分析
Types of Reactions
1-(3-Methylpyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the propan-2-one group.
科学的研究の応用
作用機序
The mechanism of action of 1-(3-Methylpyridin-4-yl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use .
類似化合物との比較
1-(3-Methylpyridin-4-yl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Methylpyridin-4-yl)propan-2-ol:
1-(3-Methylpyridin-2-yl)propan-2-one: The position of the methyl group on the pyridine ring is different, which can influence the compound’s chemical properties and reactivity.
1-(6-Methylpyridin-2-yl)acetone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
1-(3-methylpyridin-4-yl)propan-2-one |
InChI |
InChI=1S/C9H11NO/c1-7-6-10-4-3-9(7)5-8(2)11/h3-4,6H,5H2,1-2H3 |
InChIキー |
VZDYRQQJOCKEBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)









![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)
